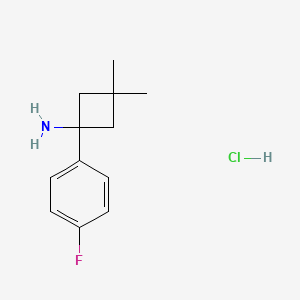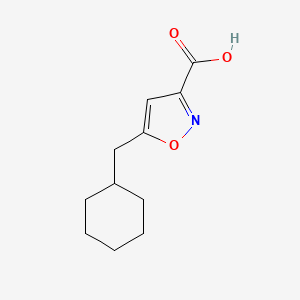
5-(Cyclohexylmethyl)-3-isoxazolecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid is an organic compound that features a cyclohexylmethyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclohexylmethyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The cyclohexylmethyl group can be introduced via alkylation reactions, and the carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-(Cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and the carboxylic acid group are likely involved in these interactions, potentially affecting signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,2-oxazole-3-carboxylic acid: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
5-Phenyl-1,2-oxazole-3-carboxylic acid: Contains a phenyl group instead of a cyclohexylmethyl group.
5-(Cyclohexyl)-1,2-oxazole-3-carboxylic acid: Similar but lacks the methylene bridge between the cyclohexyl group and the oxazole ring.
Uniqueness
The presence of the cyclohexylmethyl group in 5-(cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-(cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)10-7-9(15-12-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14) |
Clé InChI |
HBGFRRGXGHULGE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=CC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


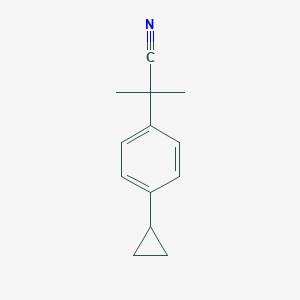
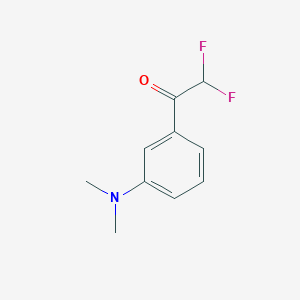

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)
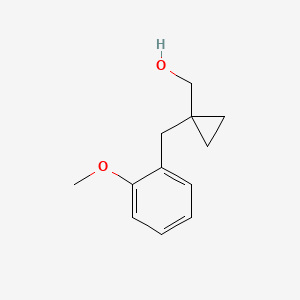

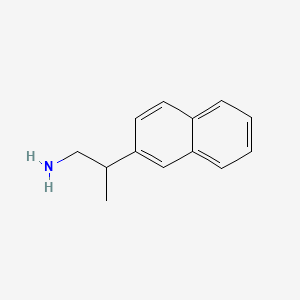
![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
